molecular formula C19H18ClN3O4 B11552830 Tert-butyl 2'-amino-5-chloro-3'-cyano-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-5'-carboxylate

Tert-butyl 2'-amino-5-chloro-3'-cyano-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-5'-carboxylate

Cat. No.: B11552830
M. Wt: 387.8 g/mol
InChI Key: VVVFSNZYSMKLIM-UHFFFAOYSA-N
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Description

Tert-butyl 2’-amino-5-chloro-3’-cyano-6’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-5’-carboxylate is a complex organic compound with a unique spiro structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. Its structure features a spiro linkage between an indole and a pyran ring, which contributes to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 2’-amino-5-chloro-3’-cyano-6’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-5’-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific reagents to achieve the desired spiro linkage.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2’-amino-5-chloro-3’-cyano-6’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-5’-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the cyano group to an amine.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Tert-butyl 2’-amino-5-chloro-3’-cyano-6’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-5’-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Tert-butyl 2’-amino-5-chloro-3’-cyano-6’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-5’-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2’-amino-5-chloro-3’-cyano-6’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-5’-carboxylate is unique due to its spiro linkage, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C19H18ClN3O4

Molecular Weight

387.8 g/mol

IUPAC Name

tert-butyl 6'-amino-5-chloro-5'-cyano-2'-methyl-2-oxospiro[1H-indole-3,4'-pyran]-3'-carboxylate

InChI

InChI=1S/C19H18ClN3O4/c1-9-14(16(24)27-18(2,3)4)19(12(8-21)15(22)26-9)11-7-10(20)5-6-13(11)23-17(19)25/h5-7H,22H2,1-4H3,(H,23,25)

InChI Key

VVVFSNZYSMKLIM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2(C3=C(C=CC(=C3)Cl)NC2=O)C(=C(O1)N)C#N)C(=O)OC(C)(C)C

Origin of Product

United States

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